1-(3-Methoxyphenyl)-3-azabicyclo[3.1.0]hexane Hydrochloride

Analgesic SAR Nonnarcotic pain Aryl substitution effects

1-(3-Methoxyphenyl)-3-azabicyclo[3.1.0]hexane Hydrochloride (CAS 66505-07-5) is the hydrochloride salt of compound 2n, a meta-methoxyphenyl member of the 1-aryl-3-azabicyclo[3.1.0]hexane class first described by Epstein et al. in 1981 as a nonnarcotic analgesic agent.

Molecular Formula C12H16ClNO
Molecular Weight 225.71 g/mol
CAS No. 66505-07-5
Cat. No. B128573
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Methoxyphenyl)-3-azabicyclo[3.1.0]hexane Hydrochloride
CAS66505-07-5
Synonyms(±)-1-(3-Methoxyphenyl)-3-azabicyclo[3.1.0]hexane Hydrochloride
Molecular FormulaC12H16ClNO
Molecular Weight225.71 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1)C23CC2CNC3.Cl
InChIInChI=1S/C12H15NO.ClH/c1-14-11-4-2-3-9(5-11)12-6-10(12)7-13-8-12;/h2-5,10,13H,6-8H2,1H3;1H
InChIKeyPSYNSXFREHGANL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3-Methoxyphenyl)-3-azabicyclo[3.1.0]hexane Hydrochloride (CAS 66505-07-5): Procurement-Grade Nonnarcotic Analgesic Scaffold


1-(3-Methoxyphenyl)-3-azabicyclo[3.1.0]hexane Hydrochloride (CAS 66505-07-5) is the hydrochloride salt of compound 2n, a meta-methoxyphenyl member of the 1-aryl-3-azabicyclo[3.1.0]hexane class first described by Epstein et al. in 1981 as a nonnarcotic analgesic agent [1]. With molecular formula C₁₂H₁₆ClNO and molecular weight 225.71 g/mol, it belongs to a series where the greatest analgesic potency was observed for para-substituted compounds, with the para-methyl analogue bicifadine (2b) being the most potent member and advancing to clinical trials [1]. The compound is commercially available as a research chemical from suppliers including Santa Cruz Biotechnology (10 mg, $360) and BOC Sciences, and is utilized as a reference standard, pharmacological tool compound, and synthetic intermediate in medicinal chemistry programs exploring non-opioid analgesia and monoamine transporter modulation .

Why 1-(3-Methoxyphenyl)-3-azabicyclo[3.1.0]hexane Hydrochloride Cannot Be Replaced by Generic In-Class Analogs


Within the 1-aryl-3-azabicyclo[3.1.0]hexane series, the position and electronic nature of the aryl substituent govern both analgesic potency and nonnarcotic character. The Epstein et al. (1981) structure-activity relationship (SAR) study explicitly demonstrated that para-substituted compounds exhibit the greatest analgesic potency in mouse writhing and rat paw-pain assays, while meta-substituted analogues such as the 3-methoxyphenyl derivative (2n) display distinct potency profiles [1]. The meta-methoxy substitution further differentiates this compound from its para-methoxy isomer (2m) and from bicifadine (para-methyl, 2b) in terms of electron-donating character, hydrogen-bonding potential, and metabolic liability through O-demethylation to the corresponding 3-hydroxyphenyl analogue (compound 22) [1]. The hydrochloride salt form (CAS 66505-07-5) further distinguishes this entity from the free base (CAS 83177-57-5) in terms of solubility, stability, and handling characteristics relevant to in vitro assay preparation and in vivo dosing . These structural and physicochemical differences mean that generic interchange with other 1-aryl-3-azabicyclo[3.1.0]hexanes would introduce uncontrolled variables in pharmacological experiments and synthetic sequences [1].

Quantitative Differentiation Evidence for 1-(3-Methoxyphenyl)-3-azabicyclo[3.1.0]hexane Hydrochloride Against Key Comparators


Meta- vs. Para-Substitution Analgesic Potency Hierarchy in the 1-Aryl-3-azabicyclo[3.1.0]hexane Series

The Epstein et al. (1981) SAR study of 1-aryl-3-azabicyclo[3.1.0]hexanes established that the greatest analgesic potency in both mouse writhing and rat paw-pain assays was observed for para-substituted compounds [1]. The para-methyl analogue bicifadine (2b) was identified as the most potent member of the entire series and advanced to clinical trials. The target compound, 1-(3-methoxyphenyl)-3-azabicyclo[3.1.0]hexane (2n), bears a meta-methoxy substituent and therefore occupies a lower tier in the potency hierarchy relative to para-substituted comparators [1]. This meta-substitution pattern directly determines the compound's utility as a lower-potency reference standard or as a selectivity tool for probing positional SAR within the series [1].

Analgesic SAR Nonnarcotic pain Aryl substitution effects

Nonnarcotic Analgesic Profile: Differentiation from Opioid and Mixed Agonist-Antagonist Analgesics

The 1-aryl-3-azabicyclo[3.1.0]hexane series, including the 3-methoxyphenyl analogue 2n, was characterized as possessing a nonnarcotic analgesic profile [1]. The series lacks the structural requirements of narcotic analgesics—specifically, a m-hydroxyphenyl group and N-alkyl substitution—and does not show narcotic-type activity in rats and mice [1]. Bicifadine (2b), the most potent member, demonstrated a nonnarcotic profile different from analogous azabicycloalkane and 3-phenylpyrrolidine analgesics (such as profadol) which exhibit mixed agonist-antagonist opioid properties [1]. The target compound, by virtue of its methoxy (rather than hydroxy) substitution at the meta position, is chemically incapable of engaging the canonical opioid pharmacophore that requires a free phenolic hydroxyl, distinguishing it from opioid-receptor-targeting analgesics [1].

Non-opioid analgesia Abuse liability Naloxone insensitivity

Metabolic Fate Differentiation: O-Demethylation to 3-Hydroxyphenyl Analogue (Compound 22)

The Epstein et al. (1981) study explicitly prepared the hydroxyphenyl analogue 22 by EtSNa–DMF ether cleavage of the corresponding methoxyphenyl analogue 2n, going through the N-formyl intermediate 21 [1]. This synthetic transformation mirrors the potential in vivo O-demethylation metabolic pathway, meaning that 2n (the target compound's free-base form) may function as a metabolic precursor to the active 3-hydroxyphenyl species 22 [1]. This metabolic relationship is distinct from that of bicifadine (2b, para-methyl), which cannot undergo analogous O-demethylation and is metabolized via different pathways. The hydrochloride salt form (CAS 66505-07-5) provides enhanced aqueous solubility for in vitro metabolic stability assays compared to the free base .

Prodrug metabolism Ether cleavage Pharmacokinetic differentiation

Commercial Availability and Cost Comparison for Research Procurement

As of 2026, 1-(3-methoxyphenyl)-3-azabicyclo[3.1.0]hexane Hydrochloride (CAS 66505-07-5) is available from Santa Cruz Biotechnology at $360 per 10 mg (sc-482972), with a deuterated analogue (d5) also available at $380 per 1 mg . BOC Sciences and AXEL (Japan) list the compound as a building block for research use, with storage at -20°C recommended for maximum recovery [1]. In contrast, the more clinically advanced bicifadine hydrochloride (CAS 66504-75-4) is available from multiple vendors including Tocris and MedChemExpress at comparable or lower price points, reflecting its larger production scale and broader demand. The relative scarcity and higher procurement cost of the 3-methoxyphenyl analogue reflect its more specialized role as an SAR probe rather than a clinical lead compound [1].

Research chemical sourcing Procurement cost analysis Reference standard availability

Optimal Research and Industrial Application Scenarios for 1-(3-Methoxyphenyl)-3-azabicyclo[3.1.0]hexane Hydrochloride


Negative Control or Lower-Potency Comparator in 1-Aryl-3-azabicyclo[3.1.0]hexane Analgesic SAR Studies

In structure-activity relationship studies of the 1-aryl-3-azabicyclo[3.1.0]hexane series, this compound serves as a defined meta-substituted reference point against which para-substituted analogues (such as bicifadine, 2b) can be benchmarked. The Epstein et al. (1981) study established that para-substitution confers superior analgesic potency; the 3-methoxyphenyl analogue therefore provides a lower-efficacy baseline that validates the para>meta potency hierarchy and enables quantification of the positional potency differential in head-to-head in vivo assays (mouse writhing, rat paw-pain) [1].

Metabolic Stability and O-Demethylation Prodrug Profiling

The 3-methoxyphenyl group is susceptible to O-demethylation, yielding the corresponding 3-hydroxyphenyl analogue (compound 22), as demonstrated chemically by Epstein et al. (1981) using EtSNa–DMF cleavage [1]. This positions the compound as a tool substrate for CYP450 metabolic stability assays, where researchers can compare the rate and extent of O-demethylation against para-methoxy (2m) and other alkoxy-substituted analogues to establish structure-metabolism relationships within the series. The hydrochloride salt form facilitates dissolution in aqueous assay buffers .

Non-Opioid Analgesic Reference Standard for Abuse Liability Screening

The 1-aryl-3-azabicyclo[3.1.0]hexane class, including the 3-methoxyphenyl analogue, was explicitly characterized as nonnarcotic and lacking the m-hydroxyphenyl pharmacophore required for opioid receptor engagement [1]. This compound can serve as a structurally characterized non-opioid control in naloxone-challenge experiments, conditioned place preference assays, and self-administration studies designed to differentiate opioid-mediated from non-opioid analgesic mechanisms—a critical capability for academic and industrial analgesic discovery programs seeking to minimize abuse liability [1].

Synthetic Intermediate for Deuterated Internal Standard Preparation

The commercial availability of the d5-deuterated analogue (sc-482973) alongside the unlabeled compound (sc-482972) from Santa Cruz Biotechnology enables LC-MS/MS bioanalytical method development . The 3-methoxyphenyl substitution pattern, distinct from the more common para-substituted clinical candidates, provides a unique mass spectrometric signature that reduces interference when quantifying multiple 1-aryl-3-azabicyclo[3.1.0]hexane analogues simultaneously in pharmacokinetic or tissue distribution studies.

Quote Request

Request a Quote for 1-(3-Methoxyphenyl)-3-azabicyclo[3.1.0]hexane Hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.